molecular formula C14H14N2O3 B2835018 4-(2,3-Dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile CAS No. 1436352-19-0

4-(2,3-Dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2835018
CAS No.: 1436352-19-0
M. Wt: 258.277
InChI Key: RDRRJTFRXAEXDM-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile is a synthetic chemical compound designed for research applications. Its structure incorporates two pharmaceutically significant motifs: the 2,3-dihydrobenzofuran scaffold and the morpholine ring. Benzofuran derivatives are recognized as privileged structures in medicinal chemistry due to their widespread presence in biologically active molecules and natural products. These compounds are known to exhibit a diverse range of properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, making them a focus of ongoing investigative research . The morpholine ring is a common feature in many therapeutic agents and is frequently utilized in drug design. This specific molecular architecture positions it as a compound of interest for researchers exploring new chemical entities, particularly in the development of kinase inhibitors and other targeted therapeutic strategies. The integration of these features makes it a valuable tool for probing biological mechanisms and structure-activity relationships in a laboratory setting.

Properties

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c15-8-12-9-18-6-4-16(12)14(17)11-1-2-13-10(7-11)3-5-19-13/h1-2,7,12H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRRJTFRXAEXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)N3CCOCC3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,3-Dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound can be represented structurally as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

where x,y,z,x,y,z, and ww are the respective numbers of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular formula. The presence of the morpholine ring and the benzofuran moiety suggests potential interactions with various biological targets.

Pharmacological Properties

Research indicates that this compound exhibits several key biological activities:

  • Antihypertensive Effects : Similar compounds have shown diuretic and antihypertensive properties. The mechanism often involves modulation of electrolyte balance and fluid retention .
  • Neuroprotective Activity : Analogous benzofuran derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in various cellular environments .

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in hypertension and oxidative stress pathways.
  • Receptor Modulation : The benzofuran structure can interact with neurotransmitter receptors, potentially influencing dopaminergic signaling pathways.

Study 1: Antihypertensive Effects

A study published in a pharmacology journal examined the diuretic effects of compounds structurally related to this compound. The results indicated a significant reduction in blood pressure in hypertensive animal models when administered at specific dosages. The compound's ability to promote sodium excretion was highlighted as a primary mechanism .

Study 2: Neuroprotective Properties

In a neuropharmacological study, researchers investigated the protective effects of similar benzofuran derivatives against neurotoxicity induced by oxidative stress. The study found that these compounds reduced neuronal cell death and preserved dopaminergic function in vitro. This suggests potential applications for treating neurodegenerative disorders .

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAntihypertensive, NeuroprotectiveEnzyme inhibition, Receptor modulation
Related Benzofuran Derivative AAntioxidantFree radical scavenging
Related Benzofuran Derivative BDiureticElectrolyte modulation

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzofuran compounds, including those similar to 4-(2,3-Dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile, exhibit significant anticancer properties. For instance, a study on benzofuran derivatives demonstrated their effectiveness against human ovarian cancer cell lines (A2780), suggesting that modifications to the benzofuran structure can enhance bioactivity .

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Benzofuran AA278015
Benzofuran BA278010
Benzofuran CA278012

Antilipidemic Properties

The compound's structural analogs have been evaluated for their antilipidemic properties. In hyperlipidemic rat models, certain benzofuran derivatives showed a capacity to lower cholesterol and triglyceride levels, indicating potential therapeutic uses in managing lipid disorders . The effectiveness of these compounds was linked to their lipid solubility and structural modifications.

Inhibition of Amyloid Formation

Benzofuran derivatives have been studied for their ability to inhibit amyloid fibril formation, which is relevant in neurodegenerative diseases such as Alzheimer's. A comparative analysis of benzylidene-2,3-dihydro-1H-inden-1-one derivatives and their benzofuran analogs revealed that certain modifications could enhance their inhibitory effects on tau amyloid fibers . This suggests that compounds like this compound may have applications in neuroprotective therapies.

Table 2: Inhibition of Amyloid Formation

Compound NameIC50 (µM)Mechanism of ActionReference
Benzylidene Derivative8Tau fibril inhibition
Benzofuran Analog6Tau fibril inhibition

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science. Its ability to form stable molecular structures can be utilized in the development of new materials with specific electronic or optical properties.

Synthesis of Functional Polymers

Research into the synthesis of polymers incorporating benzofuran units has shown promise in creating materials with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can lead to innovative applications in coatings, adhesives, and composites .

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its hybrid architecture:

  • Benzofuran core : Provides planar aromaticity for hydrophobic interactions.
  • Morpholine ring : Introduces polarity and conformational flexibility.

Comparison with Dihydroisobenzofuran Derivatives ()

The USP41-listed compound 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile shares a dihydroisobenzofuran scaffold and carbonitrile group but differs in substituents:

  • Substituents: A dimethylaminopropyl chain and fluorophenyl group introduce basicity and lipophilicity, contrasting with the morpholine’s neutral polarity.
  • Biological Implications: The dimethylaminopropyl group may enhance membrane permeability but reduce metabolic stability compared to morpholine’s rigidity .

Chromene-Based Carbonitriles ()

Compounds like 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E) feature a chromene core with amino and hydroxy groups. Key differences:

  • Solubility : The morpholine in the target compound likely improves aqueous solubility versus the chromene’s hydrophobic aromatic system.

Dihydrofuran-Indole Hybrids ()

The compound 5-Benzoyl-2-(1H-indol-3-yl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydrofuran-3-carbonitrile contains a dihydrofuran ring fused with indole and benzoyl groups. Differences include:

  • Ring Flexibility : The morpholine’s six-membered ring offers greater conformational adaptability than the rigid dihydrofuran-indole system.

Physicochemical and Pharmacological Data

Table 1: Comparative Analysis of Key Properties

Compound Name Core Structure Key Substituents Melting Point (°C) IR (CN Stretch, cm⁻¹) Solubility (Predicted)
Target Compound Benzofuran-Morpholine Carbonitrile, Carbonyl N/A ~2200–2250 (estimated) Moderate (polar morpholine)
1E (Chromene derivative) Chromene NH₂, OH, 4-methylphenyl 223–227 2,204 Low (aromatic chromene)
USP41 Dihydroisobenzofuran Dihydroisobenzofuran 4-Fluorophenyl, dimethylaminopropyl N/A N/A High (basic amine)

Q & A

Q. What are the recommended synthetic routes for preparing 4-(2,3-Dihydro-1-benzofuran-5-carbonyl)morpholine-3-carbonitrile?

Methodological Answer: The synthesis typically involves acylation of morpholine-3-carbonitrile with an activated carbonyl derivative. For structurally analogous compounds, such as 4-(3-bromo-5-fluorobenzoyl)morpholine-3-carbonitrile, the reaction of benzoyl chloride derivatives with morpholine-3-carbonitrile under basic conditions (e.g., triethylamine) is common. The reaction is carried out in polar aprotic solvents (e.g., dichloromethane or acetonitrile) at room temperature or under mild heating (e.g., 40–60°C) to facilitate nucleophilic acyl substitution. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product . For more complex analogs (e.g., benzofuran-containing compounds), multi-step protocols involving Claisen condensation or Friedel-Crafts acylation may be adapted .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns and functional groups (e.g., carbonyl, nitrile).
  • Infrared Spectroscopy (IR): Identification of characteristic bands (e.g., C≡N stretch at ~2200 cm⁻¹, carbonyl C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry (LCMS/APCI): Molecular ion peaks and fragmentation patterns to verify molecular weight and purity .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment and quantification of by-products .

Q. What are the primary research applications of this compound in academic settings?

Methodological Answer: The compound is studied for:

  • Medicinal Chemistry: As a scaffold for designing enzyme inhibitors or receptor modulators due to its morpholine and benzofuran moieties, which enhance solubility and target binding .
  • Materials Science: Functionalization of polymers or coatings via its reactive nitrile group .
  • Mechanistic Studies: Investigating substituent effects on reaction pathways (e.g., halogen vs. electron-donating groups) .

Advanced Research Questions

Q. How can crystallographic data refine the structural understanding of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with software like SHELX is critical for resolving bond angles, dihedral angles, and intermolecular interactions. For example, SHELXL refines anisotropic displacement parameters and hydrogen bonding networks, while SHELXS solves phase problems for complex derivatives. Proper crystal mounting, data collection at low temperature (e.g., 100 K), and correction for absorption effects are essential steps .

Q. What experimental strategies resolve contradictions in reaction yield data for derivatives of this compound?

Methodological Answer: Discrepancies in yields often arise from:

  • Substituent Reactivity: Electron-withdrawing groups (e.g., halogens) on the benzofuran ring may slow acylation. Systematic variation of substituents and reaction conditions (e.g., temperature, solvent polarity) can identify optimal parameters .
  • By-Product Formation: Use LCMS or GC-MS to detect side products (e.g., unreacted intermediates). Adjust stoichiometry or employ protecting groups (e.g., tert-butoxycarbonyl for amines) to suppress competing reactions .

Q. How do computational methods complement experimental studies of this compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Predicts reaction transition states and regioselectivity (e.g., nitrile vs. carbonyl reactivity).
  • Molecular Docking: Screens binding affinities to biological targets (e.g., kinases, GPCRs) by modeling interactions with the morpholine and benzofuran moieties .
  • Solvent Effect Simulations: COSMO-RS models evaluate solvent interactions to optimize reaction media .

Q. What safety protocols are critical when handling morpholine-3-carbonitrile derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
  • Storage: Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .

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